molecular formula C12H11N3O2S B12920711 2-Amino-6-(benzylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 16558-26-2

2-Amino-6-(benzylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B12920711
CAS No.: 16558-26-2
M. Wt: 261.30 g/mol
InChI Key: YEXUFLUBYXQSRP-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid typically involves the fusion of 2-amino-4,6-dichloropyrimidine with benzylthiol in the presence of a base such as triethylamine. This reaction is usually carried out without the use of solvents or catalysts, making it an environmentally friendly process . The reaction conditions are mild, and the product is obtained in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino or benzylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glucuronides. This inhibition can reduce the activity of β-glucuronidase, which is associated with various pathological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(benzylthio)pyrimidine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

16558-26-2

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

2-amino-6-benzylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H11N3O2S/c13-12-14-9(11(16)17)6-10(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H2,13,14,15)

InChI Key

YEXUFLUBYXQSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC(=C2)C(=O)O)N

Origin of Product

United States

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